molecular formula C22H19N3O B13136565 [3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)- CAS No. 767342-30-3

[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-

Cat. No.: B13136565
CAS No.: 767342-30-3
M. Wt: 341.4 g/mol
InChI Key: NDQRSYJSJLBCEJ-UHFFFAOYSA-N
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Description

5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is a complex organic compound that features a methoxy group, a naphthalen-2-ylmethyl group, and a bipyridinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield . This method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow chemistry can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include demethylated derivatives, reduced bipyridinyl compounds, and substituted naphthalen-2-ylmethyl derivatives.

Scientific Research Applications

5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes . This binding can modulate the activity of the metal center, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is unique due to its bipyridinyl structure, which provides distinct coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science.

Properties

CAS No.

767342-30-3

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

5-(5-methoxypyridin-3-yl)-N-(naphthalen-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C22H19N3O/c1-26-22-10-20(13-24-15-22)19-9-21(14-23-12-19)25-11-16-6-7-17-4-2-3-5-18(17)8-16/h2-10,12-15,25H,11H2,1H3

InChI Key

NDQRSYJSJLBCEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CN=C2)NCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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